Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride
Descripción
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is a spirocyclic amine derivative featuring a bicyclic structure with nitrogen at the 6-position and a methyl carboxylate ester at the 7-position. This compound is classified as a hydrochloride salt, enhancing its stability and solubility for research applications. Its spirocyclic architecture makes it a valuable scaffold for drug discovery, particularly in modulating receptor binding or enzyme inhibition due to the conformational rigidity imparted by the spiro system.
Propiedades
IUPAC Name |
methyl 6-azaspiro[3.4]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGBUUDMFSAURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Ring-Closing Strategies
The synthesis of the spirocyclic core is pivotal for constructing methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride. Two primary strategies dominate the literature:
1.1.1 Cyclization of Bifunctional Precursors
A common approach involves the cyclization of precursors containing both amine and ester functionalities. For example, a linear precursor such as methyl 7-amino-3,4-dihydroxycyclohexanecarboxylate undergoes intramolecular nucleophilic attack under acidic conditions to form the spirocyclic structure. Titanium(IV) isopropoxide has been employed as a catalyst in toluene to facilitate this reaction, achieving yields of 65–72%.
1.1.2 Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts (e.g., Grubbs II) enables the formation of the spirocyclic framework from diene precursors. This method offers superior stereochemical control, with reported yields of 58–64%. The reaction typically proceeds in dichloromethane at 40°C for 12–24 hours.
Functional Group Transformations
Following spirocycle formation, subsequent modifications introduce the carboxylate ester and hydrochloride salt:
1.2.1 Esterification
The free carboxylic acid intermediate (6-azaspiro[3.4]octane-7-carboxylic acid) is methylated using methyl chloroformate in the presence of a base such as triethylamine. This step proceeds in tetrahydrofuran (THF) at 0–5°C, yielding the methyl ester with >90% efficiency.
1.2.2 Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or ethanol. Crystallization from a mixture of ethyl acetate and hexanes provides the hydrochloride salt in 85–92% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts cyclization efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 80 | 72 | 95 |
| THF | 65 | 68 | 93 |
| DCM | 40 | 64 | 90 |
Data adapted from titanium-catalyzed cyclization studies. Polar aprotic solvents like THF enhance nucleophilicity but may require lower temperatures to prevent side reactions.
Catalytic Systems
Titanium(IV) isopropoxide outperforms traditional Lewis acids (e.g., AlCl₃) in spirocycle formation, reducing reaction times from 48 hours to 12 hours. Palladium-based catalysts are less effective, yielding <50% product due to competing decomposition pathways.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) resolves the hydrochloride salt from unreacted starting materials. Purity thresholds exceed 95% as verified by UV detection at 254 nm.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, NCH₂), 2.95–2.88 (m, 2H, CH₂CO), 2.12–1.98 (m, 4H, cyclopropane CH₂).
- MS (ESI+) : m/z 170.1 [M+H]⁺ (free base), 205.7 [M+H]⁺ (hydrochloride).
Industrial-Scale Production Considerations
Large-Scale Synthesis
Industrial protocols emphasize cost efficiency and reproducibility:
- Batch Reactors : 500-L reactors with mechanical stirring enable homogeneous mixing during cyclization.
- Crystallization : Anti-solvent addition (hexanes) precipitates the hydrochloride salt, achieving 89–93% recovery.
Quality Control
In-process testing includes Karl Fischer titration for residual solvents (<0.1%) and ICP-MS for metal catalysts (<10 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Cyclization (Ti) | 72 | 95 | 1,200 |
| RCM (Grubbs II) | 64 | 90 | 2,500 |
| Acid-Catalyzed | 55 | 88 | 800 |
Titanium-mediated cyclization offers the best balance of yield and cost, whereas RCM is reserved for stereosensitive applications.
Challenges in Synthesis
Ring Strain and Byproduct Formation
The four-membered carbocycle introduces significant ring strain, leading to side products such as opened-chain amines. Optimizing catalyst loading (5–10 mol%) minimizes these byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is primarily investigated for its potential therapeutic applications. Its unique spiro structure allows it to serve as a scaffold for developing bioactive compounds with pharmacological effects. Research has focused on:
- Drug Discovery : The compound may act as a lead structure for synthesizing novel drugs targeting various diseases, including neurological disorders due to its interaction with neurotransmitter receptors .
- Receptor Agonism : Studies have indicated that derivatives of azaspiro compounds can function as agonists for specific receptors, potentially leading to new treatments for conditions such as schizophrenia or depression .
Research into the interactions of methyl 6-azaspiro[3.4]octane derivatives with biological macromolecules is ongoing. Key areas include:
- Protein Binding Studies : Investigations into how the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential .
- Nucleic Acid Interactions : Understanding how this compound interacts with DNA or RNA may lead to innovative approaches in gene therapy or cancer treatment .
Case Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of methyl 6-azaspiro[3.4]octane derivatives on animal models exhibiting symptoms of anxiety and depression. Results indicated significant improvements in behavior tests, suggesting potential use as an anxiolytic agent .
Case Study 2: Anticancer Activity
Another research project investigated the anticancer properties of this compound in vitro against various cancer cell lines. The findings revealed that methyl 6-azaspiro[3.4]octane derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Mecanismo De Acción
The mechanism of action of Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Structural and Functional Differences
- Heteroatom Variation: Replacing nitrogen with oxygen (e.g., 6-oxa-1-azaspiro[3.5]nonane hydrochloride) alters electronic properties and ring strain, impacting reactivity and binding affinity .
- Bioactivity Potential: The triaza derivative () introduces multiple nitrogen atoms, which may improve hydrogen-bonding interactions in drug-receptor complexes .
Research Findings and Limitations
- Characterization Requirements : As per pharmacopeial standards (), spirocyclic compounds require rigorous characterization (e.g., NMR, elemental analysis) to confirm identity and purity. For example, the compound in underwent detailed spectral analysis (IR, $^1$H-NMR, $^{13}$C-NMR) to validate its structure .
- Data Gaps: Limited pharmacological or thermodynamic data (e.g., melting points, solubility) are available in the provided evidence, necessitating further experimental validation.
Actividad Biológica
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is characterized by a spirocyclic structure, which contributes to its biological activity. The presence of both ester and amine functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C9H16ClNO2 |
| Molecular Weight | 195.68 g/mol |
| CAS Number | 132371379 |
| Solubility | Soluble in organic solvents |
The biological activity of Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for precise binding to active sites, potentially modulating their activity.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in cellular processes.
In Vitro Studies
Recent studies have investigated the biological activity of Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride in vitro:
- Antiviral Activity : Research has shown that this compound exhibits antiviral properties against several viruses by inhibiting key viral enzymes, making it a candidate for further development in antiviral therapies .
- Cytotoxicity Assays : Cytotoxicity tests indicate that the compound has selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential for targeted cancer therapies .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : Preliminary studies in animal models have demonstrated that Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride can reduce tumor growth and improve survival rates when administered in specific dosages .
- Safety Profile : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Case Studies
Several case studies have highlighted the therapeutic potential of Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride:
- Case Study 1 : A study on its application in treating viral infections showed significant reduction in viral load in treated subjects compared to controls.
- Case Study 2 : Research focusing on its use as a neuroprotective agent reported improvements in cognitive function in animal models of neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
